Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt
Description
Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt is a monosodium salt derivative of methanesulfonic acid substituted with a 2-methoxyphenylamino group. This compound is structurally characterized by a sulfonic acid group (-SO₃H) neutralized by a sodium ion and an aromatic 2-methoxyphenyl moiety linked via an amino group. Analytical methods, such as high-performance liquid chromatography (HPLC), have been validated for its quantification, indicating its relevance in industrial and research settings .
Properties
CAS No. |
61480-14-6 |
|---|---|
Molecular Formula |
C8H10NNaO4S |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
sodium;(2-methoxyanilino)methanesulfonate |
InChI |
InChI=1S/C8H11NO4S.Na/c1-13-8-5-3-2-4-7(8)9-6-14(10,11)12;/h2-5,9H,6H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
ABDADCJADOXDLS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1NCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Sodium sulfite (Na2SO3) suspension in water | Heated to 95-100 °C | Formation of clear solution |
| 2 | Dimethyl sulfate (CH3O-SO2-OCH3) added dropwise | 90-100 °C, 4 hours stirring | Molar ratio sulfite:dimethyl sulfate = 2:1 |
| 3 | pH monitoring and adjustment | Maintain pH ≥ 6, add Na2SO3 if pH < 6 | Prevents formation of toxic by-products |
| 4 | Addition of strong acid (e.g., sulfuric acid) | Post-reaction acidification | Liberates methanesulfonic acid |
| 5 | Purification | Vacuum distillation below 3 kPa | Isolates pure methanesulfonic acid |
This process achieves transfer of both methyl groups from dimethyl sulfate to sulfite ions, doubling theoretical yield compared to previous methods and minimizing toxic by-products such as dimethyl sulfate and methyl sulfuric acid.
Reaction Equation
$$
2 \text{SO}3^{2-} + \text{CH}3\text{O-SO}2\text{-OCH}3 \rightarrow 2 \text{CH}3\text{-SO}3^- + \text{SO}_4^{2-}
$$
Subsequent acidification with sulfuric acid releases methanesulfonic acid:
$$
\text{CH}3\text{-SO}3^- + \text{H}^+ \rightarrow \text{CH}3\text{SO}3\text{H}
$$
Functionalization to [(2-methoxyphenyl)amino]- Derivative and Salt Formation
The preparation of the [(2-methoxyphenyl)amino]- substituted methanesulfonic acid salt involves amination and salt formation steps, often conducted in organic solvents with controlled temperature and pH.
Amination and Salt Formation Procedure
- The (2-methoxyphenyl)amino group is introduced via nucleophilic substitution or condensation reactions with appropriate precursors.
- The methanesulfonic acid intermediate is reacted with the amine under mild conditions (25-30 °C) using solvents such as methanol or dichloromethane.
- The monosodium salt is formed by neutralization with sodium hydroxide at low temperatures (5-10 °C) to control crystallization and purity.
- Solvent removal techniques include rotary evaporation, spray drying, agitated thin film drying, or lyophilization to isolate the solid salt.
Representative Reaction Conditions and Workup
| Step | Reagents/Conditions | Description |
|---|---|---|
| Amination | (2-methoxyphenyl)amine + methanesulfonic acid | Stirring at 25-30 °C for several hours |
| Salt formation | Addition of NaOH solution at 5-10 °C | Controlled pH adjustment and salt precipitation |
| Purification | Solvent removal by rotary evaporation or freeze drying | Ensures high purity solid product |
Isolation and Purification Techniques
Efficient isolation and purification are critical for obtaining high-purity methanesulfonic acid salts. Techniques include:
- Rotary evaporation (e.g., Buchi Rotavapor) for solvent removal under reduced pressure.
- Spray drying for rapid drying of solutions into powders.
- Agitated thin film drying to remove solvents gently while maintaining compound integrity.
- Freeze drying (lyophilization) to preserve thermally sensitive compounds.
These methods ensure removal of residual solvents and by-products, yielding a stable solid dispersion suitable for further applications.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The optimized sulfite to dimethyl sulfate ratio (2:1) and extended reaction time (≥4 hours) significantly improve yield and safety by avoiding toxic by-products.
- Maintaining pH above 6 during reaction prevents formation of methyl sulfuric acid and dimethyl sulfate, which are hazardous and complicate purification.
- The subsequent amination and salt formation steps are conducted under mild conditions to preserve functional groups and ensure high purity.
- The described solvent removal and drying techniques are scalable and suitable for industrial production, ensuring product consistency.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The target compound can be compared to other monosodium salts of methanesulfonic acid derivatives with aromatic substituents. Key structural analogs include:
Key Observations :
- The 2-methoxyphenyl group distinguishes the target compound from analogs with pyrazolone (Metamizole), cyanophenyl, or aliphatic chains.
- Functional groups (e.g., sulfonamide, bisphosphonic acid) dictate reactivity, solubility, and biological activity.
Comparison :
- Methanesulfonic acid is a common reagent in synthesizing sulfonate salts, but substituent-specific steps (e.g., diazotization for aromatic amines) vary.
Physicochemical Properties
| Property | Target Compound | Metamizole | Sodium (2-cyanophenyl)methanesulfonate |
|---|---|---|---|
| Molecular Formula | C₈H₁₀NNaO₄S | C₁₃H₁₇N₃NaO₄S | C₈H₆NNaO₃S |
| Solubility | Likely moderate in water | Highly water-soluble | Moderate (depends on cyanophenyl) |
| Stability | Stable under neutral conditions | Degrades in acidic environments | Stable under dry conditions |
Notes:
- The methoxy group enhances lipophilicity compared to hydroxy or sulfonamide-containing analogs .
Biological Activity
Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt, also known by its CAS number 61480-14-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and observed effects in various studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure consists of a methanesulfonic acid moiety linked to a 2-methoxyphenyl amino group. This unique structure contributes to its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity associated with this compound:
- Antiproliferative Activity : Research indicates that derivatives of methanesulfonic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain benzothiazole derivatives linked to similar functional groups have shown IC50 values as low as 0.25 mM against colorectal adenocarcinoma cells .
- Antiparasitic Effects : The compound has demonstrated potential against protozoan parasites such as Trypanosoma brucei, with some derivatives showing an IC90 value of 0.12 mM, indicating strong antitrypanosomal potency .
- Mechanisms of Action : The biological mechanisms underlying these effects often involve DNA interaction. Studies have shown that compounds related to methanesulfonic acid can bind to DNA through non-covalent interactions, leading to either minor groove binding or intercalation modes .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of methanesulfonic acid derivatives:
- Synthesis and Evaluation : A series of benzothiazole derivatives were synthesized and evaluated for their biological activities. The study found that structural modifications significantly influenced their antiproliferative and antitrypanosomal activities .
- Antiproliferative Studies : In vitro studies demonstrated that specific structural features, such as the position of substituents on the benzothiazole scaffold, were critical for enhancing antiproliferative activity. For example, amino-substituted derivatives showed excellent cytotoxicity in nanomolar concentrations .
- DNA Binding Assays : DNA binding assays indicated that certain derivatives exhibited strong binding affinity to DNA, which is crucial for their anticancer activity. This binding was characterized by both intercalation and groove binding modes .
Data Summary
The following table summarizes key findings regarding the biological activity of methanesulfonic acid derivatives:
| Compound | Activity Type | IC50/IC90 Value | Target Cell Line/Organism |
|---|---|---|---|
| Benzothiazole Imidazoline 14a | Antiproliferative | 0.25 mM | Colorectal Adenocarcinoma (SW620) |
| Benzothiazole Imidazoline 11b | Antitrypanosomal | 0.12 mM | Trypanosoma brucei |
| Various Amino-Substituted Derivatives | Cytotoxicity | Nanomolar ranges | Various Cancer Cell Lines |
Q & A
Q. What are the optimal synthetic routes for preparing methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt, and what key parameters influence yield?
Methodological Answer: Synthesis typically involves coupling 2-methoxyaniline with methanesulfonic acid derivatives under controlled conditions. Key steps include:
- Reagent Selection : Use methanesulfonic acid or its chloride for sulfonation, with sodium hydroxide for neutralization to form the monosodium salt .
- Reaction Conditions : Maintain temperatures below 85°C to avoid side reactions, and use methanesulfonic acid as both a solvent and catalyst for efficient phosphonylation (if applicable) .
- Purification : Adjust pH to ~4.3 post-reaction to crystallize the monosodium salt directly from the reaction mixture, achieving yields of 85–90% .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH 2.5–3.0) for quantification, validated via external standard calibration .
- NMR : Confirm the presence of the 2-methoxyphenyl group (aromatic protons at δ 6.8–7.2 ppm) and sulfonic acid moiety (δ 3.1–3.3 ppm for methyl groups) .
- Mass Spectrometry : Verify the molecular ion peak at m/z 423.5 g/mol (calculated for C₉H₁₂NNaO₄S) .
Q. What are the critical stability considerations for this compound in aqueous solutions?
Methodological Answer:
- pH Sensitivity : Stabilize solutions at pH 4.2–4.5 to prevent hydrolysis of the sulfonic acid group. Deviations may lead to degradation products like 2-methoxyaniline .
- Light/Temperature : Store in amber vials at 4°C to avoid photodegradation and thermal decomposition .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved, particularly in enzyme inhibition assays?
Methodological Answer:
- Assay Optimization : Control for pH (use buffered solutions at pH 7.4) and ionic strength, as the sulfonate group’s charge may non-specifically bind to proteins .
- Dose-Response Analysis : Perform IC₅₀ determinations across a wide concentration range (e.g., 1 nM–10 mM) to distinguish specific vs. non-specific effects .
- Structural Analog Comparison : Test derivatives lacking the 2-methoxy group to isolate the pharmacophore’s contribution .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electrophilic Sulfonate Group : The sulfonate’s electron-withdrawing nature activates the adjacent amino group for nucleophilic attack. Use DFT calculations to map electron density distribution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates, such as Schiff bases formed during coupling .
Q. How can researchers address discrepancies in reported solubility data across studies?
Methodological Answer:
- Standardized Protocols : Measure solubility in USP buffers (e.g., pH 1.2, 4.5, 6.8) under controlled agitation (900 rpm, 37°C) .
- Salt Form Comparison : Compare monosodium salt solubility with free acid or potassium salt forms, noting ionic strength effects .
- Particle Size Control : Use micronized powder (particle size <50 µm) to ensure consistent surface area for dissolution .
Q. What strategies improve selectivity in derivatization reactions targeting the amino group?
Methodological Answer:
- Protecting Groups : Temporarily block the sulfonate with tert-butyl groups to direct reactivity to the amino moiety .
- Catalysis : Employ transition metals (e.g., Pd/C) for regioselective alkylation or acylation .
- pH-Dependent Reactivity : Perform reactions at pH 8–9 to deprotonate the amino group, enhancing nucleophilicity .
Data Contradiction Analysis
Q. How should researchers reconcile variability in reported toxicity profiles?
Methodological Answer:
- Endpoint Clarification : Differentiate acute toxicity (LD₅₀ in rodents) from chronic effects (e.g., mutagenicity in Ames tests) .
- Impurity Profiling : Quantify residual precursors (e.g., 2-methoxyaniline) via GC-MS, as contaminants may skew toxicity data .
- Species-Specific Metabolism : Compare metabolic pathways in human vs. rodent liver microsomes to contextualize interspecies differences .
Methodological Optimization
Q. What chromatographic techniques resolve co-elution issues during purity analysis?
Methodological Answer:
Q. How can reaction yields be enhanced without compromising scalability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
